

# Application Notes and Protocols for the Research Chemical 1-Phenyl-3-methylaminobutane

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## Compound of Interest

Compound Name: 1-Phenyl-3-methylaminobutane

Cat. No.: B1617593

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## Introduction

**1-Phenyl-3-methylaminobutane**, also known as N-methyl-4-phenylbutan-2-amine, is a structural analog of methamphetamine.[1][2][3][4][5] As a research chemical, its pharmacological and toxicological properties are not well-documented in peer-reviewed literature. Anecdotal reports and preliminary in-silico predictions suggest potential activity at monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[6] However, a comprehensive scientific evaluation is lacking.

These application notes provide a hypothetical framework for the initial characterization of **1-Phenyl-3-methylaminobutane**, outlining standard experimental protocols that researchers in drug development and neuroscience might employ to elucidate its pharmacological profile.

## Physicochemical Properties

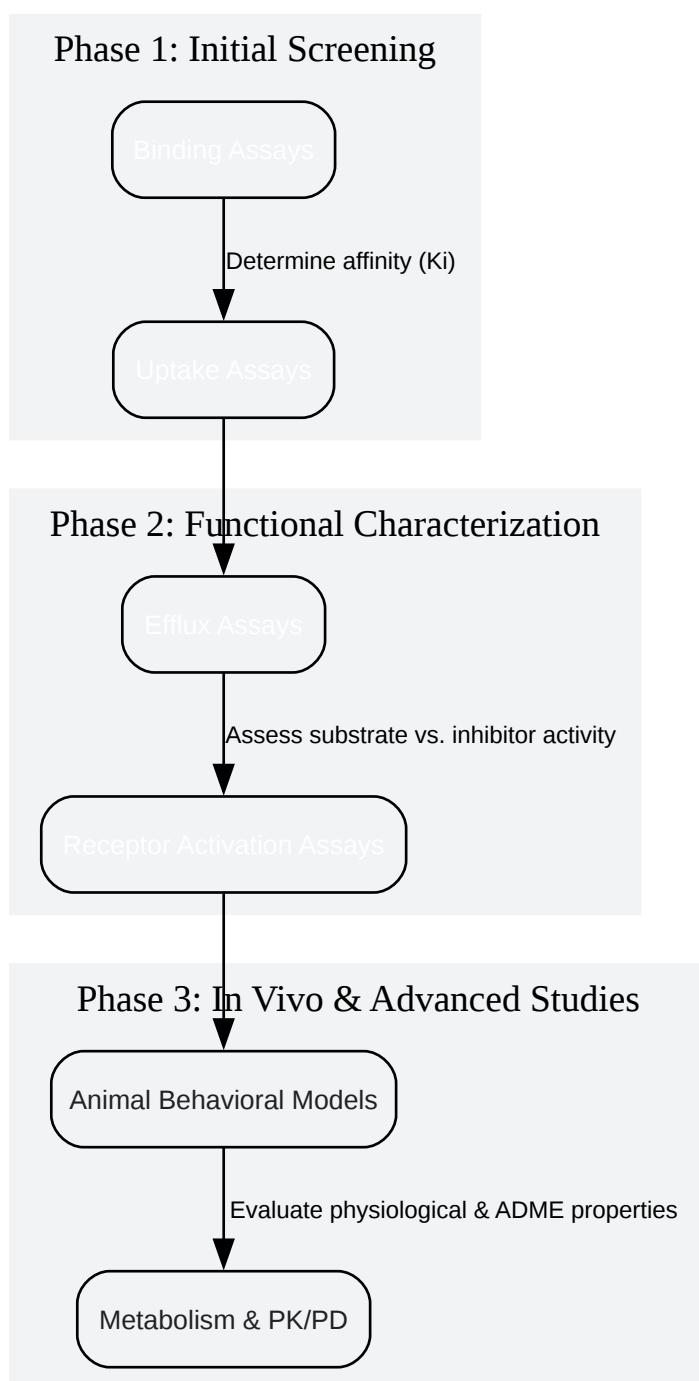
A summary of the available physicochemical data for **1-Phenyl-3-methylaminobutane** is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of **1-Phenyl-3-methylaminobutane**

Property	Value	Reference(s)
IUPAC Name	N-methyl-4-phenylbutan-2-amine	[7]
Synonyms	Homomethamphetamine, Methamphbutamine	[1][5]
CAS Number	63957-19-7	[1][4][5]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	[1][4][5]
Molecular Weight	163.26 g/mol	[1][5]
Appearance	White powder (for HCl salt)	[1]
Solubility	Soluble in water, DMSO, methanol (for HCl salt)	[1]
Predicted XlogP	2.5	[8]

## Hypothetical Research Workflow

The initial characterization of a novel psychoactive compound like **1-Phenyl-3-methylaminobutane** would typically follow a multi-stage process, from initial screening to more in-depth mechanistic studies. The following workflow is a generalized representation of this process.



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**Caption:** Hypothetical research workflow for **1-Phenyl-3-methylaminobutane**.

## Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays that would be fundamental in characterizing the interaction of **1-Phenyl-3-methylaminobutane** with monoamine transporters.

This protocol is designed to determine the binding affinity ( $K_i$ ) of **1-Phenyl-3-methylaminobutane** for the dopamine transporter.

Materials:

- HEK293 cells stably expressing human DAT (hDAT)
- [ $^3\text{H}$ ]WIN 35,428 (radioligand)
- Cocaine or GBR-12909 (for non-specific binding)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation fluid and counter

Procedure:

- Membrane Preparation:
  - Culture HEK-hDAT cells to confluency.
  - Harvest cells and homogenize in ice-cold assay buffer.
  - Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.
  - Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet membranes.
  - Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., BCA assay).

- Binding Assay:
  - In a 96-well plate, add in triplicate:
    - 50 µL of assay buffer (for total binding).
    - 50 µL of 10 µM cocaine (for non-specific binding).
    - 50 µL of various concentrations of **1-Phenyl-3-methylaminobutane**.
  - Add 50 µL of [<sup>3</sup>H]WIN 35,428 (final concentration ~1-2 nM).
  - Add 150 µL of the membrane preparation (5-20 µg of protein).
  - Incubate at room temperature for 1-2 hours with gentle agitation.
- Filtration and Counting:
  - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
  - Wash the filters three times with ice-cold wash buffer.
  - Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of **1-Phenyl-3-methylaminobutane**.
  - Determine the IC<sub>50</sub> value using non-linear regression.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the radioligand concentration and K<sub>d</sub> is its dissociation constant.

This protocol measures the ability of **1-Phenyl-3-methylaminobutane** to inhibit the reuptake of serotonin by SERT.

#### Materials:

- HEK293 cells stably expressing human SERT (hSERT)
- [<sup>3</sup>H]Serotonin (5-HT)
- Fluoxetine or Paroxetine (positive control)
- Krebs-Ringer-HEPES (KRH) buffer
- 96-well microplates
- Scintillation fluid and counter

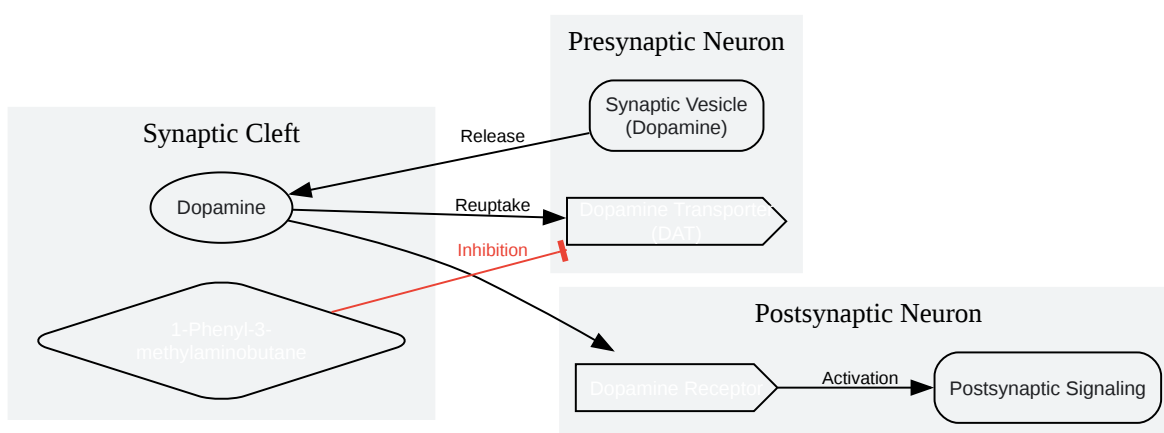
#### Procedure:

- Cell Culture:
  - Plate HEK-hSERT cells in a 96-well plate and grow to confluency.
- Uptake Assay:
  - Wash cells once with KRH buffer.
  - Pre-incubate cells for 10-20 minutes at 37°C with KRH buffer containing various concentrations of **1-Phenyl-3-methylaminobutane** or a positive control.
  - Initiate uptake by adding [<sup>3</sup>H]5-HT (final concentration ~10-20 nM).
  - Incubate for 5-15 minutes at 37°C.
  - Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.
- Lysis and Counting:
  - Lyse the cells with 1% SDS or a suitable lysis buffer.
  - Transfer the lysate to scintillation vials, add scintillation fluid, and count radioactivity.

- Data Analysis:
  - Determine the percentage of inhibition of [<sup>3</sup>H]5-HT uptake at each concentration of **1-Phenyl-3-methylaminobutane**.
  - Plot the percentage of inhibition against the log concentration of the compound.
  - Calculate the IC<sub>50</sub> value using non-linear regression.

## Potential Signaling Pathways

Based on its structural similarity to other phenethylamines, **1-Phenyl-3-methylaminobutane** is hypothesized to interact with monoamine transporters. Inhibition of these transporters would lead to an increase in the synaptic concentration of neurotransmitters like dopamine and serotonin, thereby enhancing their signaling.



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**Caption:** Hypothesized mechanism of action at the dopaminergic synapse.

## Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be organized into clear tables for easy comparison. Below are templates for presenting binding affinity and uptake inhibition

data.

Table 2: Hypothetical Binding Affinities (Ki) of **1-Phenyl-3-methylaminobutane** at Monoamine Transporters

Compound	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)
1-Phenyl-3-methylaminobutane	Experimental Value	Experimental Value	Experimental Value
Cocaine (Reference)	~100-600	~200-800	~200-700
Fluoxetine (Reference)	>1000	~1-10	~200-500

Table 3: Hypothetical Uptake Inhibition (IC<sub>50</sub>) of **1-Phenyl-3-methylaminobutane** at Monoamine Transporters

Compound	DAT IC <sub>50</sub> (nM)	SERT IC <sub>50</sub> (nM)	NET IC <sub>50</sub> (nM)
1-Phenyl-3-methylaminobutane	Experimental Value	Experimental Value	Experimental Value
Cocaine (Reference)	~150-700	~300-900	~300-800
Fluoxetine (Reference)	>1000	~5-20	~250-600

Note: The reference values in Tables 2 and 3 are approximate and can vary depending on the specific assay conditions.

## Conclusion

**1-Phenyl-3-methylaminobutane** is a research chemical with a paucity of available scientific data. The protocols and workflows presented here provide a standard framework for its initial pharmacological characterization. Researchers should exercise caution and adhere to all applicable safety guidelines when handling and investigating this and other novel compounds.



The elucidation of its mechanism of action, potency, and selectivity at monoamine transporters will be crucial in understanding its potential neuropharmacological effects.

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